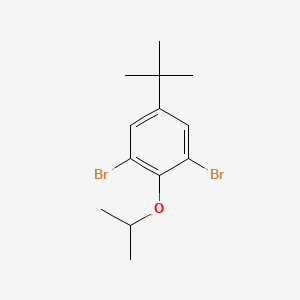
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene: is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a tert-butyl group, and an isopropoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 5-(tert-butyl)-2-isopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products Formed:
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Reduction: Dehalogenated products (e.g., hydrocarbons).
科学的研究の応用
Chemistry: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including as anti-cancer or anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
作用機序
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene depends on its specific application
Enzyme Inhibition: The bromine atoms and other functional groups may bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound may interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic structure may allow the compound to intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
- 1,3-Dibromo-5-(tert-butyl)-2-methoxybenzene
- 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
- 1,3-Dibromo-5-(tert-butyl)-2-iodobenzene
Comparison: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical and physical properties compared to its analogs. For example, the isopropoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets. In contrast, the methoxy or methoxymethoxy derivatives may exhibit different reactivity patterns and applications due to the presence of different substituents.
特性
分子式 |
C13H18Br2O |
|---|---|
分子量 |
350.09 g/mol |
IUPAC名 |
1,3-dibromo-5-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18Br2O/c1-8(2)16-12-10(14)6-9(7-11(12)15)13(3,4)5/h6-8H,1-5H3 |
InChIキー |
HZYMQRISKPFPSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1Br)C(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


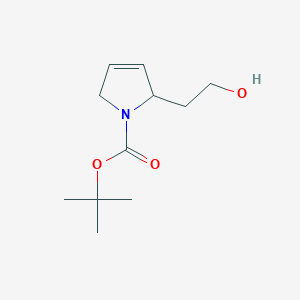
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
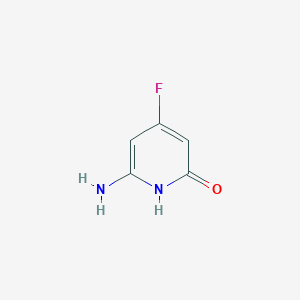
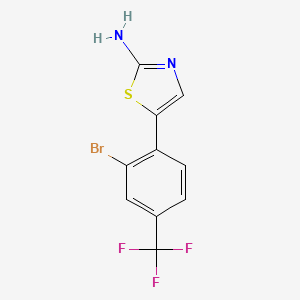
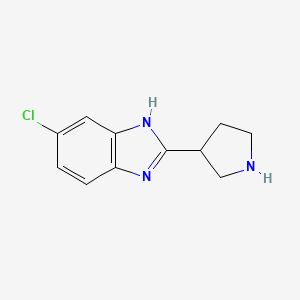
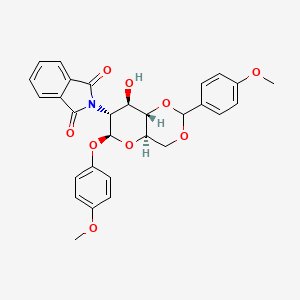
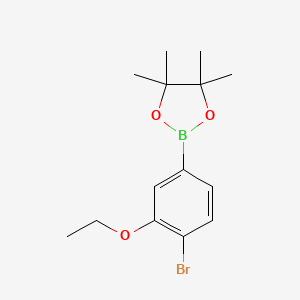
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
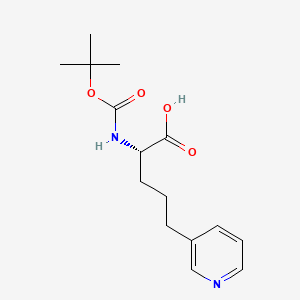
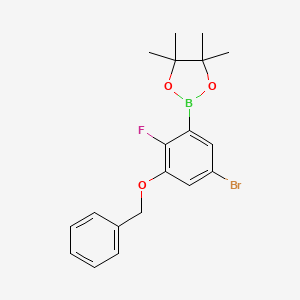
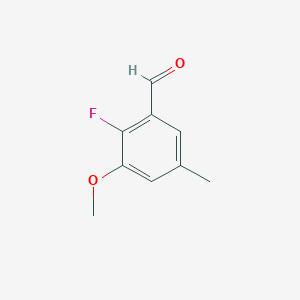
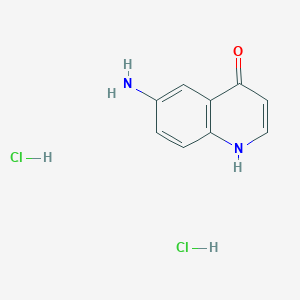
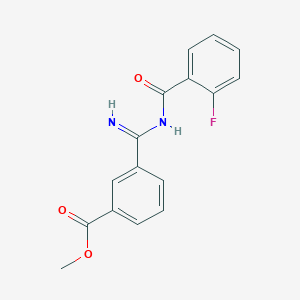
![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
